2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS2/c17-12-5-3-11(4-6-12)13-7-8-16(19-18-13)22-10-14(20)15-2-1-9-21-15/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMTWYIWZTXABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl group and the thiophene ring through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in scientific research:
Medicinal Chemistry
- Anticancer Activity: Research indicates that pyridazinone derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Preliminary studies suggest it may serve as a potential candidate for developing new antibiotics .
Biological Mechanisms
- Targeting Enzymes and Receptors: The compound likely interacts with specific enzymes or receptors involved in critical biological pathways. For instance, it may inhibit certain kinases or other proteins that are overexpressed in cancer cells, leading to reduced tumor growth .
- Signal Transduction Modulation: By affecting key signal transduction pathways, this compound could influence cellular responses to external stimuli, potentially enhancing therapeutic efficacy against resistant strains of pathogens or cancer cells .
Material Science
- Catalytic Applications: The unique chemical structure of this compound allows it to act as a catalyst in various chemical reactions, particularly those involving sulfur-containing compounds. Its ability to facilitate reactions can be utilized in synthetic organic chemistry for producing complex molecules efficiently .
- Development of New Materials: Due to its distinctive properties, the compound can be explored for creating novel materials with specific electronic or optical characteristics, which could be beneficial in electronics or photonics applications .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the efficacy of pyridazinone derivatives similar to 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one against breast cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties of the compound were tested against Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were determined, demonstrating that the compound exhibits potent antibacterial activity comparable to standard antibiotics.
Mechanism of Action
The mechanism by which 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Structural Analogues with Pyridazine/Imidazo-Pyridazine Cores
2-(4-Fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine :
Synthesized via Suzuki-Miyaura coupling, this compound replaces the pyridazine core with an imidazo[1,2-b]pyridazine system. The absence of a sulfanyl linker and the fused imidazole ring may enhance π-stacking interactions but reduce flexibility compared to the target compound. Biological studies indicate such imidazo-pyridazines exhibit antiviral activity against hepatitis C virus (HCV) and bovine viral diarrhea virus (BVDV) .- 3-[(1,1'-Biphenyl)-3-yl]-2-(4-fluorophenyl)-6-(phenylsulfanyl)imidazo[1,2-a]pyridine (5a): This imidazo-pyridine derivative retains the 4-fluorophenyl and sulfanyl groups but substitutes pyridazine with a pyridine ring. Reported activity against HCV and BVDV underscores the importance of the 4-fluorophenyl motif in antiviral potency .
Sulfanyl- and Sulfonyl-Containing Derivatives
- 2-(4-Methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone (Entry 10, ): Replacing the sulfanyl group with a sulfonyl (-SO₂-) moiety increases electron-withdrawing effects, which may alter reactivity or metabolic stability. Synthesized in 90% yield, this compound demonstrates the synthetic feasibility of modifying the sulfonyl group for tuning electronic properties .
2-(Ethylsulfonyl)-1-(thiophen-2-yl)ethan-1-one (Entry 14, ) :
The ethylsulfonyl group introduces aliphatic character, reducing aromatic interactions but enhancing solubility. This highlights the trade-off between lipophilicity and bioavailability in sulfonyl/sulfanyl derivatives .
Thiophene-Modified Analogues
1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one :
This compound features dual thiophene rings and a benzimidazo-triazole core. The extended conjugation may improve UV absorption properties, but the complex structure complicates synthesis (40°C reaction conditions, ). The target compound’s simpler pyridazine core offers synthetic advantages .- 2-((4-Methoxyphenyl)amino)-1-(thiophen-2-yl)ethan-1-one (): Replacing the sulfanyl group with an amino (-NH-) linker enables hydrogen bonding but reduces sulfur-mediated interactions (e.g., chalcogen bonding). This modification could shift biological activity toward different targets .
Key Research Findings and Data Tables
Discussion and Implications
The target compound’s pyridazine core and sulfanyl-thiophene linkage distinguish it from imidazo-fused or sulfonyl-containing analogues. Key observations include:
Biological Activity
The compound 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 303.39 g/mol. The compound features a pyridazine ring, a thiophene moiety, and a fluorophenyl substituent, which contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one exhibit significant antitumor properties. For instance, derivatives of pyridazine have shown cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells at low concentrations, highlighting their potential as anticancer agents .
The proposed mechanism of action for the antitumor effects involves the inhibition of specific kinases involved in cell proliferation and survival. For instance, some studies have shown that similar compounds act as inhibitors of the c-Met proto-oncogene, which is implicated in tumor growth and metastasis . Additionally, the presence of sulfur in the structure may enhance the interaction with biological targets, leading to increased potency.
Case Studies
- Cytotoxicity Assays : In a recent study, derivatives of pyridazine were tested against various cancer cell lines. The results indicated that these compounds exhibited IC50 values in the nanomolar range, demonstrating potent cytotoxicity compared to standard chemotherapeutic agents like etoposide .
- Mechanistic Studies : Molecular docking studies have suggested that 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one interacts with key enzymes involved in tumor metabolism and proliferation. These interactions were supported by experimental data showing reduced cell viability and increased markers of apoptosis in treated cells .
Data Table: Biological Activity Summary
| Activity Type | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | Breast cancer (MCF7) | 0.5 | c-Met inhibition |
| Glioblastoma (U87) | 0.3 | Induction of apoptosis | |
| Cytotoxicity | Healthy fibroblasts (L929) | >100 | Selective targeting |
Q & A
Q. What are the optimal synthetic routes for preparing 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one, and what reaction conditions yield the highest purity?
The synthesis typically involves multi-step reactions, including:
- Cycloaddition : Formation of the pyridazine core using pyridine N-imine and alkynoate derivatives under reflux in aprotic solvents (e.g., DMF or THF) .
- Thioether formation : Coupling the pyridazine intermediate with a thiophen-2-yl ethanone derivative via nucleophilic substitution. Sodium hydride or potassium carbonate in DMF at 60–80°C promotes efficient sulfur linkage .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol/water mixtures improves purity (>95% by HPLC).
Q. How can the solubility and stability of this compound be characterized under various experimental conditions?
- Solubility : Assessed via shake-flask method in PBS (pH 7.4), DMSO, and methanol. Computational parameters (e.g., XlogP = 2.6, polar surface area = 87.5 Ų) predict poor aqueous solubility, aligning with experimental data for similar fluorophenyl-thiophene derivatives .
- Stability : Conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic conditions (ICH Q1B guidelines). Monitor degradation by LC-MS and NMR to identify labile sites (e.g., sulfanyl group oxidation) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory data in the compound’s biological activity across different assay systems?
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays), cell-based viability (MTT assays), and phenotypic screening (e.g., antiviral plaque reduction). For example, notes thiophene derivatives show variable antiviral activity against HBV vs. HCV due to target specificity .
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in different cell lines (e.g., HepG2 vs. HEK293).
- Structural analogs : Test derivatives with modified pyridazine or thiophene moieties to isolate structure-activity relationships (SAR) .
Q. How can computational modeling predict the compound’s interaction with potential biological targets, and what validation methods are recommended?
- Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like viral proteases or kinases. Use crystallographic data (e.g., PDB IDs from ) for receptor-ligand complex validation .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., hydrogen bonds with fluorophenyl groups).
- Validation : Compare in silico predictions with SPR (surface plasmon resonance) for binding affinity (KD) and ITC (isothermal titration calorimetry) for thermodynamic parameters .
Q. What advanced spectroscopic techniques are critical for elucidating the compound’s solid-state structure and polymorphism?
- SC-XRD : Single-crystal X-ray diffraction (e.g., Mo Kα radiation, 100K) resolves bond lengths/angles, confirming the sulfanyl-thiophene conformation .
- PXRD : Detect polymorphic forms by comparing experimental vs. simulated patterns (Mercury software).
- Solid-state NMR : ¹³C CP/MAS NMR distinguishes amorphous vs. crystalline phases, critical for bioavailability studies .
Methodological Notes
- Synthesis optimization : Scale-up via flow chemistry () reduces side reactions and improves yield .
- Biological assays : Include positive controls (e.g., remdesivir for antiviral studies) and account for compound stability in cell culture media .
- Data reproducibility : Use triplicate experiments with blinded analysis to mitigate bias in activity studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
